molecular formula C12H20N4 B1419863 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS No. 1180132-17-5

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Cat. No. B1419863
M. Wt: 220.31 g/mol
InChI Key: MNJBMPQTXVZMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” is an organic compound with the molecular formula C12H20N4 . It has an average mass of 220.314 Da and a monoisotopic mass of 220.168793 Da .


Synthesis Analysis

The synthesis of “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” can be achieved from 1-Ethylpiperazine and 2-Chloro-5-chloromethylpyridine .


Molecular Structure Analysis

The molecular structure of this compound includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . It has a molar refractivity of 66.4±0.3 cm³ and a polarizability of 26.3±0.5 10^-24 cm³ .


Chemical Reactions Analysis

This compound is an intermediate in organic synthesis and pharmaceutical synthesis . It can be used in laboratory research and chemical pharmaceutical synthesis processes .


Physical And Chemical Properties Analysis

This compound has a boiling point of 362.4±37.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . It has a flash point of 173.0±26.5 °C and a pKa of 7.71±0.10 (Predicted) .

Scientific Research Applications

  • Theoretical Investigation on Solvents Effect in Molecular Structure

    • Field : Theoretical Chemistry .
    • Application : This compound has been used in theoretical investigations on solvent effects in molecular structure .
    • Methods : The study used B3LYP/cc-pVDZ to generate results for the compound. The NBO study shows that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol .
    • Results : The study confirmed electron localization and delocalization areas. The Gaussian-16w software established thermodynamic properties for the titled compound which is confirmed by various solvents .
  • Organic Synthesis and Pharmaceutical Intermediate

    • Field : Organic Chemistry and Pharmaceutical Science .
    • Application : This compound is an organic synthesis intermediate and pharmaceutical intermediate .
    • Methods : It can be used in laboratory research for organic synthesis processes and in chemical and pharmaceutical synthesis processes .
    • Results : The specific results or outcomes of these processes were not provided .
  • Crystalline and Amorphous Forms for Treatment of Diseases

    • Field : Pharmaceutical Science .
    • Application : Crystalline and amorphous forms of this compound have been used in the treatment of diseases or disorders associated with cyclin-dependent kinase (CDK), especially CDK4 and CDK6, activities, such as various cancers .
    • Methods : The patent discloses preparation methods of these crystalline and amorphous forms .
    • Results : The specific results or outcomes of these treatments were not provided .
  • Chemical Industry

    • Field : Chemical Industry .
    • Application : This compound is used as a raw material in the chemical industry .
    • Methods : It is used in various chemical synthesis processes .
    • Results : The specific results or outcomes of these processes were not provided .
  • Pharmaceutical Industry

    • Field : Pharmaceutical Industry .
    • Application : This compound is used as a pharmaceutical intermediate .
    • Methods : It is used in the synthesis of various pharmaceutical products .
    • Results : The specific results or outcomes of these processes were not provided .
  • Treatment of Diseases Associated with Cyclin-dependent Kinase Activities

    • Field : Medical Science .
    • Application : Crystalline and amorphous forms of this compound have been used in the treatment of diseases or disorders associated with cyclin-dependent kinase (CDK), especially CDK4 and CDK6, activities, such as various cancers .
    • Methods : The patent discloses preparation methods of these crystalline and amorphous forms .
    • Results : The specific results or outcomes of these treatments were not provided .
  • Chemical Synthesis

    • Field : Chemical Industry .
    • Application : This compound is used as a raw material in the chemical industry .
    • Methods : It is used in various chemical synthesis processes .
    • Results : The specific results or outcomes of these processes were not provided .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry .
    • Application : This compound is used as a pharmaceutical intermediate .
    • Methods : It is used in the synthesis of various pharmaceutical products .
    • Results : The specific results or outcomes of these processes were not provided .
  • Treatment of Diseases Associated with Cyclin-dependent Kinase Activities

    • Field : Medical Science .
    • Application : Crystalline and amorphous forms of this compound have been used in the treatment of diseases or disorders associated with cyclin-dependent kinase (CDK), especially CDK4 and CDK6, activities, such as various cancers .
    • Methods : The patent discloses preparation methods of these crystalline and amorphous forms .
    • Results : The specific results or outcomes of these treatments were not provided .

Safety And Hazards

The compound has been classified with the GHS07 and GHS05 hazard statements, indicating that it may cause eye damage and may be harmful if swallowed . Precautionary measures include avoiding eye and skin contact, and seeking medical advice if the compound is ingested .

properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBMPQTXVZMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670506
Record name 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

CAS RN

1180132-17-5
Record name 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180132-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.233.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Add liquid ammonia (50.0 kg) to a degassed mixture of 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine (14.2 kg), cuprous oxide (200 g), and MeOH (57 kg) at T≦40° C. Heat the mixture at 65-75° C. overnight. Cool to 20-30° C. and filter over a Celite® pad. Concentrate the filtrate and add DCM (113 kg) and adjust the pH to 12-14 with sodium hydroxide 2N (23 kg) separate the phases and wash the organic phase with DCM (58×2 kg) and combine the organic layers. Filter the mixture through Celite® and concentrate. Dissolve the residue in toluene (9.7 kg) and crystallize by the addition of MtBE (8.3 kg) to give 6.0 kg of the title compound. Obtain further purification through a toluene recrystallization. MS (ES+): m/z=221 (M+H)+.
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
14.2 kg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
57 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add lithium 1,1,1,3,3,3-hexamethyl-disilazane (1055 mL) slowly to a degassed mixture of 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine (250 g), dicyclohexylphosphino)biphenyl (18.50 g), tris(dibenzylideneacetone)dipalladium (24.17 g) and THF (250 mL) at 50° C. Heat the mixture at 65° C. overnight. Cool to 37° C. and add water (500 mL). Remove half of the solvent under vacuum and add DCM (2.5 L). Filter over a celite pad and remove part of the solvent. Add methanol (300 mL) and methyl tert-butyl ether (MtBE, 600 mL) to the mixture and cool in an ice bath. Then, add hydrochloric acid 2 M in ethyl ether (800 mL) and a 32% aqueous solution of hydrochloric acid (100 mL). Remove the organic layer, and add an aqueous solution of sodium hydroxide 2 M (2500 mL). Extract the aqueous phase three times with DCM and remove the solvent under vacuum. Solve in 90 mL of toluene at 50° C. until complete dissolution and then add 80 mL of MtBE. Stir overnight at RT. Add additional MtBE (100 mL) for complete precipitation. Filter the solid and dry to afford 108.24 g of the title compound. MS (ES+): m/z=221 (M+H)+.
Quantity
1055 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24.17 g
Type
catalyst
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 4
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Citations

For This Compound
6
Citations
K Yuan, W Kuang, W Chen, M Ji, W Min, Y Zhu… - European Journal of …, 2022 - Elsevier
Multiple myeloma (MM) ranks second in malignant hematopoietic cancers, and the most common anti-MM drugs easily generate resistance. CDK4/6 have been validated to play …
Number of citations: 2 www.sciencedirect.com
K Yuan, H Shen, M Zheng, F Xia, Q Li… - Journal of Medicinal …, 2023 - ACS Publications
Prostate cancer (PCa) is a common male cancer with high incidence and mortality, and hormonal therapy as the major treatment for PCa patients is troubled by the inevitable resistance …
Number of citations: 3 pubs.acs.org
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 106 pubs.acs.org
K Yuan, W Min, X Wang, J Li, W Kuang… - Future Medicinal …, 2020 - Future Science
Aim: CDK4 and 6 are the key initiators in the transition from G1 to S phase in the cell cycle; thus, inhibition of CDK4/6 is a promising strategy for cancer treatment. Materials & methods: …
Number of citations: 12 www.future-science.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.